molecular formula C14H15Br2NO B4278031 (2,2-dibromo-1-methylcyclopropyl)(3,4-dihydroquinolin-1(2H)-yl)methanone

(2,2-dibromo-1-methylcyclopropyl)(3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B4278031
M. Wt: 373.08 g/mol
InChI Key: OUWGTJOISZIENC-UHFFFAOYSA-N
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Description

1-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]-1,2,3,4-tetrahydroquinoline is an organic compound characterized by its unique structure, which includes a dibromo-substituted cyclopropyl group attached to a tetrahydroquinoline moiety

Preparation Methods

The synthesis of (2,2-dibromo-1-methylcyclopropyl)(3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multiple steps. One common method includes the reaction of 1-methylcyclopropyl ketone with bromine to introduce the dibromo substituents. This intermediate is then reacted with tetrahydroquinoline under specific conditions to form the final product. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

1-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.

    Substitution: The dibromo groups can be substituted with other functional groups using nucleophilic substitution reactions, leading to a variety of derivatives with different properties.

Common reagents used in these reactions include bromine, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,2-dibromo-1-methylcyclopropyl)(3,4-dihydroquinolin-1(2H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromo-substituted cyclopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tetrahydroquinoline moiety may also interact with various biological pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar compounds to (2,2-dibromo-1-methylcyclopropyl)(3,4-dihydroquinolin-1(2H)-yl)methanone include:

    1,2-Dibromoethane: Known for its use in organic synthesis and as a fumigant.

    1,2-Dibromopropane: Used in organic synthesis and as an intermediate in the production of other chemicals.

    (2,2-Dibromo-1-methylcyclopropyl)benzene: A related compound with similar structural features but different applications.

The uniqueness of this compound lies in its combination of a dibromo-substituted cyclopropyl group with a tetrahydroquinoline moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2,2-dibromo-1-methylcyclopropyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Br2NO/c1-13(9-14(13,15)16)12(18)17-8-4-6-10-5-2-3-7-11(10)17/h2-3,5,7H,4,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWGTJOISZIENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Br)Br)C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,2-dibromo-1-methylcyclopropyl)(3,4-dihydroquinolin-1(2H)-yl)methanone
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(2,2-dibromo-1-methylcyclopropyl)(3,4-dihydroquinolin-1(2H)-yl)methanone
Reactant of Route 3
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(2,2-dibromo-1-methylcyclopropyl)(3,4-dihydroquinolin-1(2H)-yl)methanone
Reactant of Route 4
(2,2-dibromo-1-methylcyclopropyl)(3,4-dihydroquinolin-1(2H)-yl)methanone
Reactant of Route 5
(2,2-dibromo-1-methylcyclopropyl)(3,4-dihydroquinolin-1(2H)-yl)methanone
Reactant of Route 6
(2,2-dibromo-1-methylcyclopropyl)(3,4-dihydroquinolin-1(2H)-yl)methanone

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